molecular formula C16H18O3 B4880741 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4880741
M. Wt: 258.31 g/mol
InChI Key: HHXKYEDQUFTABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as CT-3, is a synthetic cannabinoid that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body.

Mechanism of Action

3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a partial agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to the CB2 receptor, 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can modulate the activity of various signaling pathways, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects in preclinical studies. For example, 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to reduce nociceptive behavior in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one of the limitations of using 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.

Future Directions

There are several future directions for the study of 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its potential therapeutic applications. One direction is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in vivo. Another direction is the investigation of the potential synergistic effects of 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in various medical conditions.

Scientific Research Applications

3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Several studies have shown that 3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can modulate the activity of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body.

properties

IUPAC Name

3-propan-2-yloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-10(2)18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)9-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKYEDQUFTABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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